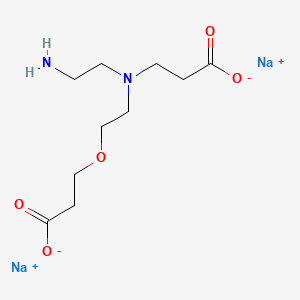
Disodium cocoamphodipropionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Alanine, N-(2-aminoethyl)-N-(2-(2-carboxyethoxy)ethyl)-, N-coco acyl derivs., disodium salts is a complex organic compound that belongs to the class of surfactants. These compounds are widely used in various industries due to their ability to reduce surface tension between liquids or between a liquid and a solid. This particular compound is derived from beta-alanine and coco acyl derivatives, making it a versatile agent in both industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium cocoamphodipropionate typically involves the reaction of beta-alanine with coco acyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Beta-Alanine+Coco Acyl Chloride→Beta-Alanine, N-(2-aminoethyl)-N-(2-(2-carboxyethoxy)ethyl)-, N-coco acyl derivs., disodium salts
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Beta-Alanine, N-(2-aminoethyl)-N-(2-(2-carboxyethoxy)ethyl)-, N-coco acyl derivs., disodium salts can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a surfactant in various reactions to enhance solubility and reaction rates. It is also used in the synthesis of other complex molecules.
Biology
In biological research, the compound is used to study cell membrane interactions and protein folding due to its surfactant properties.
Medicine
In medicine, it is explored for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry
Industrially, the compound is used in the formulation of detergents, emulsifiers, and dispersants. Its ability to reduce surface tension makes it valuable in cleaning and personal care products.
作用機序
The mechanism by which Disodium cocoamphodipropionate exerts its effects is primarily through its surfactant properties. It interacts with lipid bilayers and proteins, altering their structure and function. The molecular targets include cell membranes and various enzymes involved in metabolic pathways.
類似化合物との比較
Similar Compounds
Sodium Lauryl Sulfate: Another widely used surfactant with similar properties.
Cocamidopropyl Betaine: A surfactant derived from coconut oil, similar in structure and function.
Sodium Cocoamphoacetate: Another coconut-derived surfactant with comparable applications.
Uniqueness
Beta-Alanine, N-(2-aminoethyl)-N-(2-(2-carboxyethoxy)ethyl)-, N-coco acyl derivs., disodium salts is unique due to its specific combination of beta-alanine and coco acyl derivatives, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly effective in applications requiring both solubility and surface activity.
特性
CAS番号 |
68411-57-4 |
|---|---|
分子式 |
C10H18N2Na2O5 |
分子量 |
292.24 g/mol |
IUPAC名 |
disodium;3-[2-aminoethyl-[2-(2-carboxylatoethoxy)ethyl]amino]propanoate |
InChI |
InChI=1S/C10H20N2O5.2Na/c11-3-5-12(4-1-9(13)14)6-8-17-7-2-10(15)16;;/h1-8,11H2,(H,13,14)(H,15,16);;/q;2*+1/p-2 |
InChIキー |
KJDVLQDNIBGVMR-UHFFFAOYSA-L |
SMILES |
C(CN(CCN)CCOCCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
正規SMILES |
C(CN(CCN)CCOCCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
| 68411-57-4 | |
同義語 |
eta-Alanine, N-(2-aminoethyl)-N-(2-(2-carboxyethoxy)ethyl)-, N-coco acyl derivs., disodium salts cocoamphodiproprionate disodium cocoamphodipropionate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(Z)-(2,6-dichlorophenyl)methylideneamino]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B1235863.png)
![(1R,2R,4R,6R,7R,8S,10R,13R,14S)-7-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-13-ethyl-9-[(4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydropyran-2-yl]oxy-6-methoxy-2,4,6,8,10,14-hexamethyl-17-[3-(4-quinolyl)propylamino]-12,15-dioxa-17-azabicyclo[12.3.0]heptadecane-3,11,16-trione](/img/structure/B1235865.png)
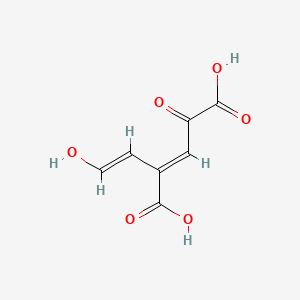
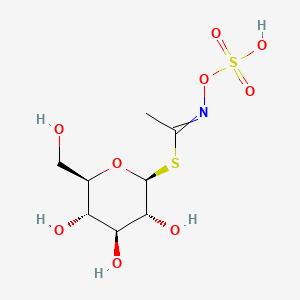
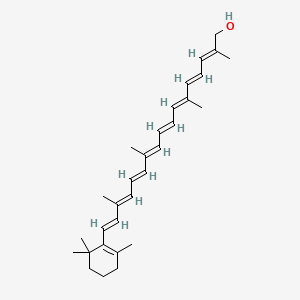
![[(1R,2S,4R,6R,9R,10S,11R,12S,14R,15R,18R)-14-Acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate](/img/structure/B1235869.png)

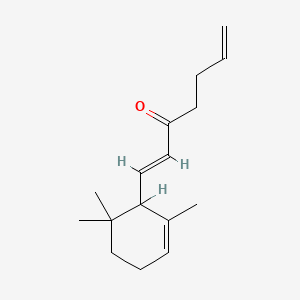

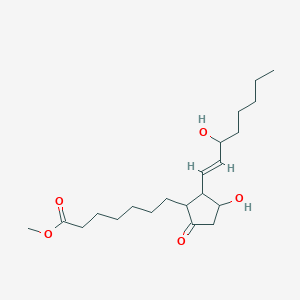
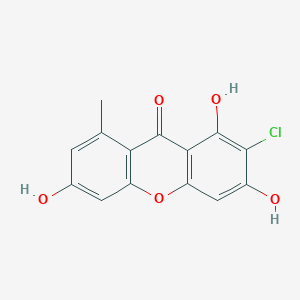

![1,4,7,10,13,16,21,24-Octaazabicyclo[8.8.8]hexacosane](/img/structure/B1235884.png)
